![molecular formula C7H5N3O B1407433 [1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde CAS No. 1547113-25-6](/img/structure/B1407433.png)
[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde
Overview
Description
“[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde” is a derivative of the triazole family . Triazoles are heterocyclic compounds that feature a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are commonly used in medicinal chemistry . They can bind in the biological system with a variety of enzymes and receptors .
Molecular Structure Analysis
The molecular structure of [1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde is characterized by a five-membered ring of two carbon atoms and three nitrogen atoms . The structure also includes a carbaldehyde group .Chemical Reactions Analysis
Triazoles, including [1,2,3]Triazolo[1,5-a]pyridines, can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .Scientific Research Applications
Synthesis of Novel Derivatives
- Carboannulated and functionalized derivatives of [1,2,3]triazolo[4,5-b]pyridines can be efficiently synthesized using a process involving 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes. This method leads to the formation of new derivatives through the annulation of the pyridine ring (Syrota et al., 2020).
Lithiation and Electrophile Reactions
- Lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine have been described, producing various derivatives. These lithium derivatives react with different electrophiles, notably aldehydes and ketones, to form triazolopyridin-7-yl derivatives (Jones & Sliskovic, 1982).
Thermal Rearrangement Studies
- Investigations into the thermal rearrangement of cis-v-triazolo[1,5-a]pyridine-3-acraldehydes have been conducted, revealing the formation of 3-methyl-5-(2-pyridyl)pyrazole-4-carbaldehyde and other compounds. A mechanism for this rearrangement has been suggested (Davies & Jones, 1971).
Metal-free Synthesis Approaches
- Metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been developed. This process involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the efficient construction of the triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).
Novel Synthesis Methods
- A new and efficient synthesis of s-triazolo[1,5-a]pyridines has been developed using 1,2-diaminopyridinium salts and aldehydes. This method offers a novel approach to synthesizing these compounds (Hajos et al., 1995).
Cascade Transformations
- [1,2,3]Triazolo[1,5-a]pyridines have been used as precursors for various types of nitrogen-containing heterocycles, including noncatalytic transformations and cascade reactions involving metal carbenes (Kotovshchikov et al., 2021).
Supramolecular Synthons Formation
- The formation of diverse supramolecular synthons by 1,2,4-triazolo[1,5-a]pyridines with different substituents has been investigated. The study highlights the influence of substituents on crystal structures and intermolecular interactions (Chai et al., 2019).
properties
IUPAC Name |
triazolo[1,5-a]pyridine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-1-2-10-7(3-6)4-8-9-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAKKSRWXMCOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.